REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([O:12][CH3:13])=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.C(O)(=O)[CH2:15][C:16]([OH:18])=[O:17].N1CCCCC1>N1C=CC=CC=1>[Cl:1][C:2]1[C:3]([O:12][CH3:13])=[C:4]([CH:5]=[CH:15][C:16]([OH:18])=[O:17])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]
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Name
|
|
Quantity
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11.07 g
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Type
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reactant
|
Smiles
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ClC=1C(=C(C=O)C=CC1OC)OC
|
Name
|
|
Quantity
|
8.639 g
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Type
|
reactant
|
Smiles
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C(CC(=O)O)(=O)O
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Reaction mixture
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Type
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TEMPERATURE
|
Details
|
was cooled
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Type
|
CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
|
Details
|
Resulted heterogeneous mixture
|
Type
|
CUSTOM
|
Details
|
was sonicated for a few minutes
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Type
|
FILTRATION
|
Details
|
The precipitated material was filtered off
|
Type
|
WASH
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Details
|
washed with water (2×20 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried in vacuum over KOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1OC)C=CC(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |